molecular formula C14H22BClN2O3 B1434354 (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704081-44-6

(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1434354
CAS No.: 1704081-44-6
M. Wt: 312.6 g/mol
InChI Key: KNBGKBMRGHYRKM-UHFFFAOYSA-N
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Description

(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H22BClN2O3 and its molecular weight is 312.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd–C bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . These compounds could potentially affect various biochemical pathways depending on their structure and function.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The nature of the organoboron reagents used, including this compound, contributes to the environmentally benign nature of the reaction .

Properties

IUPAC Name

[3-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BClN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBGKBMRGHYRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.